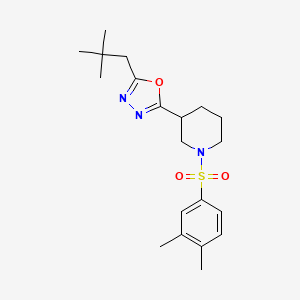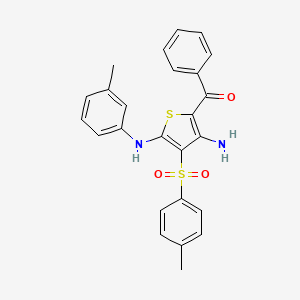
4(3H)-Quinazolinone, 2-amino-8-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4(3H)-Quinazolinone, 2-amino-8-methoxy-” is a chemical compound with the molecular formula C8H7N3O . It is a derivative of quinazolinone, a class of organic compounds that are bicyclic, containing a benzene ring fused to a quinazoline core .
Molecular Structure Analysis
The molecular structure of “4(3H)-Quinazolinone, 2-amino-8-methoxy-” is characterized by a quinazolinone core, which displays different tautomeric forms . The compound has a molecular weight of approximately 161.161 Da .Physical And Chemical Properties Analysis
The compound has a density of approximately 1.5±0.1 g/cm3, a boiling point of 461.5±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 46.4±0.3 cm3, and a molar volume of 110.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
4(3H)-Quinazolinones have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. Furthermore, their antioxidant properties have been assessed using various assays, indicating that specific substituents on the quinazolinone ring can enhance these activities. The research also suggests the importance of hydroxyl groups in increasing antioxidant activity, with certain derivatives showing promising metal-chelating properties (Osarumwense Peter Osarodion, 2023); (Janez Mravljak et al., 2021).
Synthetic Advances
Significant advances in the synthesis of 4(3H)-quinazolinones have been achieved, highlighting novel routes and strategies that allow for the efficient production of these compounds. These methods emphasize the importance of sustainable chemistry by avoiding heavy-metal catalysts and minimizing toxic byproducts. This progress not only facilitates the creation of 4(3H)-quinazolinones with various biological activities but also contributes to the greener production of these compounds (Lin He et al., 2014); (R. Cheng et al., 2014).
Analgesic and Anti-inflammatory Activities
Research into 4(3H)-quinazolinone derivatives has also explored their analgesic and anti-inflammatory potentials. These studies have led to the identification of compounds with significant activity in these areas, providing a foundation for the development of new therapeutic agents. The research underscores the utility of 4(3H)-quinazolinones in designing drugs with improved efficacy and reduced side effects (V. Alagarsamy et al., 2011).
Anticonvulsant Properties
Several 4(3H)-quinazolinones have been synthesized and evaluated for their anticonvulsant activity. This work has identified compounds with promising activity, contributing to the pool of potential lead compounds for the development of new anticonvulsant drugs. The findings highlight the therapeutic potential of 4(3H)-quinazolinone derivatives in treating seizure disorders (J. F. Wolfe et al., 1990).
Hypolipidemic Activities
The hypolipidemic activities of 4(3H)-quinazolinones have been explored, with certain derivatives showing the ability to lower triglyceride and total cholesterol levels. These studies provide insights into the structure-activity relationships of these compounds, suggesting their potential as therapeutic agents for managing dyslipidemia (Y. Kurogi et al., 1996).
Propiedades
IUPAC Name |
2-amino-8-methoxy-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPBOXADXAQLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 2-amino-8-methoxy- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2717958.png)




![3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2717968.png)
![Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2717971.png)
![4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2717972.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2717974.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2717977.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2717978.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2717981.png)